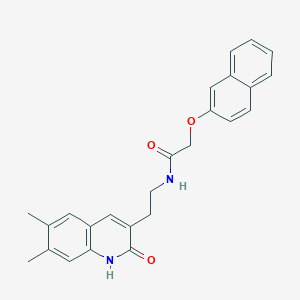

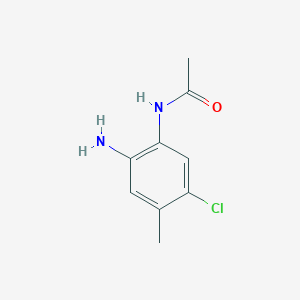

N-(2-amino-5-chloro-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, starting from chiral amino acids and introducing various alkyl and aryl substituents. Similarly, paper and detail the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, achieving high yields. Paper outlines the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from a reaction involving POCl3 in acetate. These methods could potentially be adapted for the synthesis of "N-(2-amino-5-chloro-4-methylphenyl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, paper discusses the molecular structure determination of substituted N-(2-hydroxyphenyl)-acetamides using X-ray crystallography. Paper also uses X-ray diffraction to determine the structure of a dichloro-thrifloromethylphenyl acetamide derivative. These techniques could be applied to analyze the molecular structure of "N-(2-amino-5-chloro-4-methylphenyl)acetamide."

Chemical Reactions Analysis

The reactivity of acetamide derivatives with other chemicals is highlighted in several papers. Paper describes the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to yield various compounds, suggesting a common reaction path. This information could be useful in predicting the reactivity of "N-(2-amino-5-chloro-4-methylphenyl)acetamide" with similar amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often influenced by their molecular structure. Paper investigates the vibrational characteristics of dichloroacetamide derivatives using FTIR and Raman spectroscopy, as well as ab initio and DFT studies. These studies provide insights into the influence of substituents on the properties of the acetamide group. Such analyses could be relevant for understanding the properties of "N-(2-amino-5-chloro-4-methylphenyl)acetamide."

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity N-(2-amino-5-chloro-4-methylphenyl)acetamide and its derivatives have shown potential in antimalarial applications. A study demonstrated the synthesis and effectiveness of related compounds against Plasmodium berghei in mice, highlighting their potential for clinical trials in humans due to their antimalarial potency and pharmacokinetic properties (Werbel et al., 1986).

Dye Intermediate Market This compound has relevance in the dye intermediate market. An investigation into a commercially delivered substance initially thought to be a common dye intermediate revealed it to be 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, synthesized from a process involving N-(2-amino-5-chloro-4-methylphenyl)acetamide (Drabina et al., 2009).

Herbicide Metabolism Studies Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes involved compounds structurally similar to N-(2-amino-5-chloro-4-methylphenyl)acetamide. These studies provide insights into the metabolic pathways and potential toxicological impacts of related compounds (Coleman et al., 2000).

Crystallographic Studies Crystallographic analysis of compounds like 2-Chloro-N-(3-methylphenyl)acetamide, which shares structural similarities with N-(2-amino-5-chloro-4-methylphenyl)acetamide, provides insights into molecular conformations and intermolecular interactions, contributing to our understanding of acetamide derivatives (Gowda et al., 2007).

Soil Interaction and Herbicide Activity Research on the interaction of related chloroacetamide herbicides with soil and their herbicidal activity offers valuable information on environmental interactions and efficacy of these compounds in agricultural settings (Banks & Robinson, 1986).

Synthesis of Medicinal Compounds The synthesis of various medicinal compounds, including potential anticancer agents, involves derivatives of N-(2-amino-5-chloro-4-methylphenyl)acetamide. These compounds are explored for their biological activities and therapeutic potentials (Evren et al., 2019).

Environmental Impact Studies Studies on the occurrence and transport of acetochlor, a compound related to N-(2-amino-5-chloro-4-methylphenyl)acetamide, in streams of the Mississippi River Basin provide insights into the environmental impact and behavior of these herbicides (Clark & Goolsby, 1999).

Eigenschaften

IUPAC Name |

N-(2-amino-5-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-5-3-8(11)9(4-7(5)10)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQZAOUJOJMUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-5-chloro-4-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)